molecular formula C13H15NO2 B1267916 (2,4,7-trimethyl-1H-indol-3-yl)acetic acid CAS No. 5435-43-8

(2,4,7-trimethyl-1H-indol-3-yl)acetic acid

Cat. No. B1267916
CAS RN: 5435-43-8
M. Wt: 217.26 g/mol
InChI Key: FOYXJMABOXFXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 5435-43-8 . It has a molecular weight of 217.27 .


Molecular Structure Analysis

The molecular structure of “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid” is represented by the formula C13H15NO2 . The InChI code for this compound is 1S/C13H15NO2/c1-7-4-8(2)13-11(5-7)10(6-12(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3, (H,15,16) .


Physical And Chemical Properties Analysis

“(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid” is a solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Indoles, including derivatives like (2,4,7-trimethyl-1H-indol-3-yl)acetic acid, are pivotal in synthesizing various heterocyclic compounds. They serve as precursors in multicomponent reactions, allowing for the creation of complex polycyclic structures that are significant in medicinal chemistry .

Biological Activity

Indole derivatives exhibit a range of biological activities. For instance, they have been studied for their potential anti-inflammatory, analgesic, and ulcerogenic activities, which could make them valuable in developing new therapeutic agents .

Anti-HIV Research

The structural complexity of indole derivatives makes them candidates for anti-HIV activity research. Their ability to interact with various biological targets can lead to the development of novel anti-HIV medications .

Aldose Reductase Inhibition

(2,4,7-trimethyl-1H-indol-3-yl)acetic acid derivatives have been evaluated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This application could be crucial for managing diabetes-related disorders .

Organic Synthesis

This compound is used in organic synthesis, particularly in constructing indole rings, which are common in many natural products and pharmaceuticals. Its reactivity allows for the formation of diverse organic molecules .

Chemical Research and Development

In chemical R&D, (2,4,7-trimethyl-1H-indol-3-yl)acetic acid is used for developing new synthetic methodologies. Its stability and reactivity under various conditions make it a valuable tool for exploring new chemical reactions .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYXJMABOXFXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281375
Record name (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,7-trimethyl-1H-indol-3-yl)acetic acid

CAS RN

5435-43-8
Record name NSC21434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.